![molecular formula C20H20N2O3 B10990274 3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B10990274.png)
3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide: indole-1-oxadiazole , belongs to a class of heterocyclic compounds. It has garnered interest due to its potential as a non-competitive α-glucosidase inhibitor, which could be valuable in managing type 2 diabetes .
Preparation Methods
Synthetic Routes:: The synthesis of indole-1-oxadiazole involves the fusion of an indole ring with an oxadiazole moiety. While specific synthetic routes may vary, a common approach includes cyclization reactions between appropriate precursors. For example, the base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts has been reported .
Reaction Conditions:: The exact reaction conditions depend on the specific synthetic pathway chosen. Researchers typically optimize reaction temperatures, solvents, and catalysts to achieve high yields.
Industrial Production Methods:: As of now, there is no widely established industrial-scale production method for indole-1-oxadiazole. Research efforts continue to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Indole-1-oxadiazole can undergo various chemical reactions:
Oxidation: Oxidative processes may modify the indole or oxadiazole portions.
Reduction: Reduction reactions could alter functional groups.
Substitution: Substituents on the phenyl ring or the oxadiazole can be replaced.
Common Reagents and Conditions: These reactions often involve reagents like oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
Major Products: The specific products depend on the reaction conditions and substituents. Detailed analysis of these products would require further investigation.
Scientific Research Applications
Medicine: As a non-competitive α-glucosidase inhibitor, it could contribute to type 2 diabetes management.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Biology: Investigations into its biological effects and interactions.
Industry: Although not yet widely used, its unique properties may find applications in drug development.
Mechanism of Action
The compound likely exerts its effects by inhibiting α-glucosidase, thereby reducing postprandial blood glucose levels. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Indole-1-oxadiazole can be compared with other α-glucosidase inhibitors, such as acarbose, voglibose, and miglitol. Its uniqueness lies in its distinct chemical structure and potential safety profile.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C20H20N2O3/c1-25-17-8-6-16(7-9-17)19(23)14-21-20(24)11-13-22-12-10-15-4-2-3-5-18(15)22/h2-10,12H,11,13-14H2,1H3,(H,21,24) |
InChI Key |
KJYPFPJHVUUGGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10990196.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10990201.png)
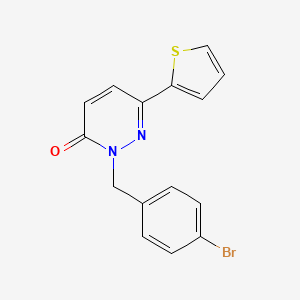
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10990204.png)
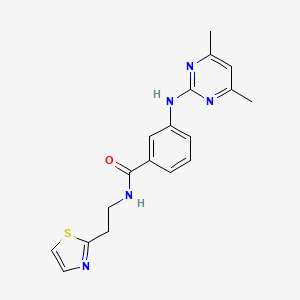
![Ethyl 2-({[2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10990218.png)
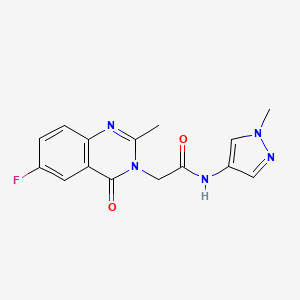
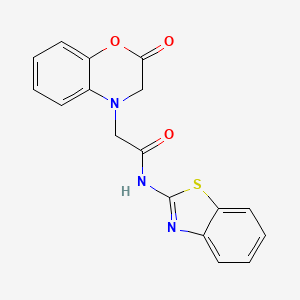
![1-methyl-N-(2-{[(5-oxo-1-phenylpyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10990237.png)
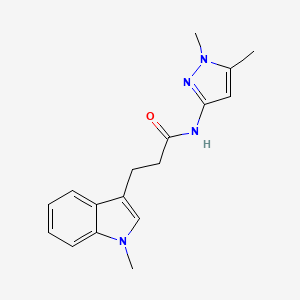
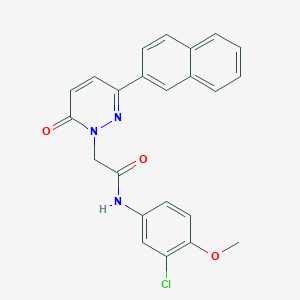
![1-phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10990267.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10990268.png)
![1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B10990272.png)
